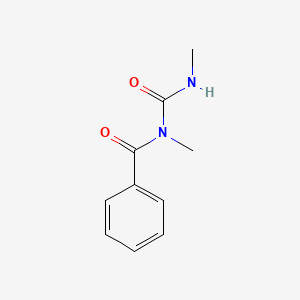
2-Propenamide, 2-methyl-N-1-naphthalenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propenamide, 2-methyl-N-1-naphthalenyl- typically involves the reaction of 2-methylpropenoic acid with 1-naphthylamine. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to form the corresponding acyl chloride, which then reacts with 1-naphthylamine to yield the desired product .
Industrial Production Methods
On an industrial scale, the production of 2-Propenamide, 2-methyl-N-1-naphthalenyl- can be achieved through continuous flow processes that ensure high yield and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentration are crucial for efficient production .
Analyse Chemischer Reaktionen
Types of Reactions
2-Propenamide, 2-methyl-N-1-naphthalenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic naphthalene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Naphthoquinones.
Reduction: Amines or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Wissenschaftliche Forschungsanwendungen
2-Propenamide, 2-methyl-N-1-naphthalenyl- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its aromatic structure.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and advanced materials.
Wirkmechanismus
The mechanism by which 2-Propenamide, 2-methyl-N-1-naphthalenyl- exerts its effects involves interaction with molecular targets such as enzymes and receptors. The naphthalene ring can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound can inhibit specific enzymes, leading to altered metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Phenylmethacrylamide: Lacks the naphthalene ring, resulting in different chemical properties and applications.
Naphthylacrylamide: Similar structure but with variations in the substitution pattern on the naphthalene ring.
Eigenschaften
CAS-Nummer |
22447-06-9 |
|---|---|
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-methyl-N-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C14H13NO/c1-10(2)14(16)15-13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,1H2,2H3,(H,15,16) |
InChI-Schlüssel |
PTRVLELMDKQITQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)NC1=CC=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![10a,12a-Dimethyl-1,3,4,4a,4b,5,6,9,10,10a,10b,11,12,12a-tetradecahydronaphtho[2,1-f]quinoline-2,8-dione](/img/structure/B11998843.png)

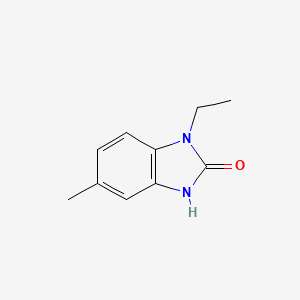
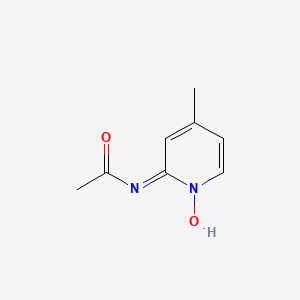
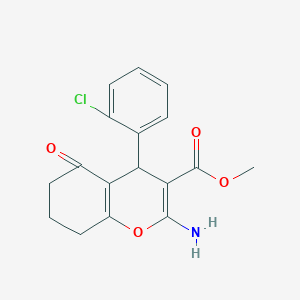
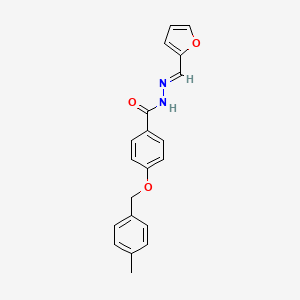
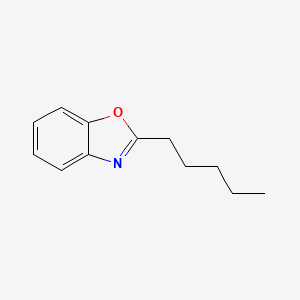
![N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-({5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetohydrazide](/img/structure/B11998872.png)


![4,7,7-Trimethyl-3-(4-methylbenzylidene)bicyclo[2.2.1]heptan-2-one](/img/structure/B11998895.png)
![4-(6-Methoxy[1,1'-biphenyl]-3-yl)-4-oxobutanoic acid](/img/structure/B11998902.png)
